molecular formula C7H12ClNO4S B13218090 Methyl 1-(chlorosulfonyl)piperidine-3-carboxylate

Methyl 1-(chlorosulfonyl)piperidine-3-carboxylate

Cat. No.: B13218090
M. Wt: 241.69 g/mol
InChI Key: QEJPSWQMFANDAL-UHFFFAOYSA-N
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Description

Methyl 1-(chlorosulfonyl)piperidine-3-carboxylate is a chemical compound with the molecular formula C7H12ClNO4S. It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis. This compound is characterized by the presence of a chlorosulfonyl group attached to the piperidine ring, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(chlorosulfonyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with chlorosulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Material: Piperidine-3-carboxylate

    Reagent: Chlorosulfonyl chloride

    Solvent: Anhydrous dichloromethane

    Temperature: 0-5°C

    Reaction Time: 2-3 hours

The reaction mixture is then quenched with water, and the product is extracted using an organic solvent. The crude product is purified by recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction parameters. The product is typically isolated using continuous extraction and purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(chlorosulfonyl)piperidine-3-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Reduction: The compound can be reduced to form the corresponding sulfonamide or sulfonic acid derivatives.

    Oxidation: Oxidative reactions can convert the compound into sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) at room temperature.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Reduction: Formation of sulfonamide or sulfonic acid derivatives.

    Oxidation: Formation of sulfonic acid derivatives.

Scientific Research Applications

Methyl 1-(chlorosulfonyl)piperidine-3-carboxylate has several applications in scientific research, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting the central nervous system.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(chlorosulfonyl)piperidine-3-carboxylate involves its interaction with nucleophiles, leading to the formation of various derivatives. The chlorosulfonyl group is highly reactive and can undergo substitution reactions with different nucleophiles, resulting in the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. These reactions are facilitated by the electron-withdrawing nature of the chlorosulfonyl group, which makes the carbon atom more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Methyl 1-(chlorosulfonyl)piperidine-3-carboxylate can be compared with other similar compounds, such as:

    Methyl 1-(chlorosulfonyl)piperidine-4-carboxylate: Similar structure but with the chlorosulfonyl group attached to the 4-position of the piperidine ring.

    Methyl 1-(chlorosulfonyl)pyrrolidine-3-carboxylate: A pyrrolidine derivative with similar reactivity but a different ring size.

    Methyl 1-(chlorosulfonyl)piperazine-3-carboxylate: A piperazine derivative with two nitrogen atoms in the ring, offering different reactivity and applications.

The uniqueness of this compound lies in its specific reactivity and the ability to form a wide range of derivatives, making it a versatile compound in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C7H12ClNO4S

Molecular Weight

241.69 g/mol

IUPAC Name

methyl 1-chlorosulfonylpiperidine-3-carboxylate

InChI

InChI=1S/C7H12ClNO4S/c1-13-7(10)6-3-2-4-9(5-6)14(8,11)12/h6H,2-5H2,1H3

InChI Key

QEJPSWQMFANDAL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCN(C1)S(=O)(=O)Cl

Origin of Product

United States

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